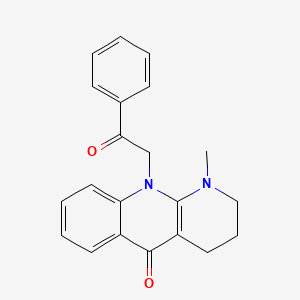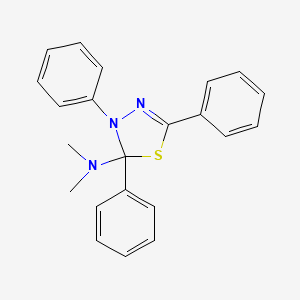
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazoles allows them to interact with various biological targets, making them valuable in drug discovery and development.
Preparation Methods
The synthesis of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,3,4-Oxadiazoles:
The uniqueness of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for research and development.
Properties
CAS No. |
53067-49-5 |
|---|---|
Molecular Formula |
C22H21N3S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N,N-dimethyl-2,3,5-triphenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C22H21N3S/c1-24(2)22(19-14-8-4-9-15-19)25(20-16-10-5-11-17-20)23-21(26-22)18-12-6-3-7-13-18/h3-17H,1-2H3 |
InChI Key |
MUNJFWNEHZHJLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(N(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



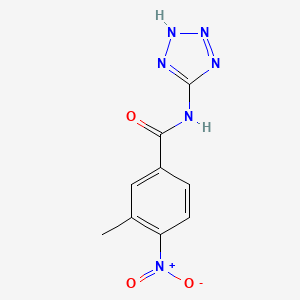
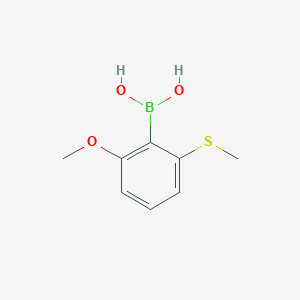

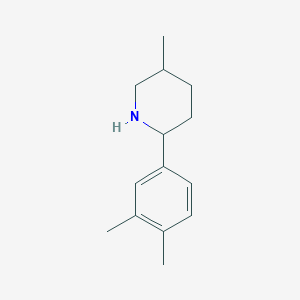
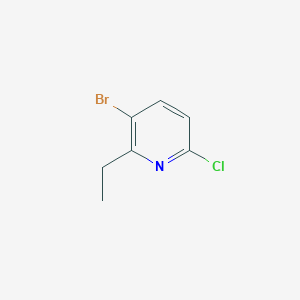
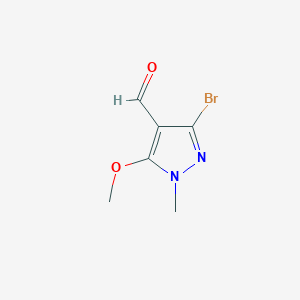
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
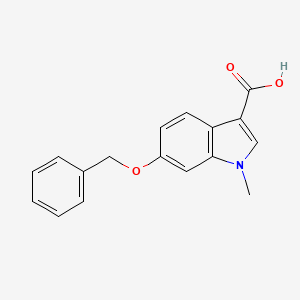
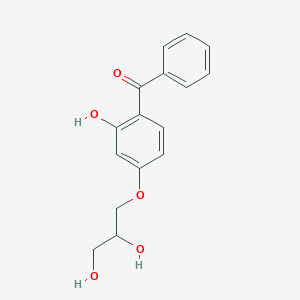
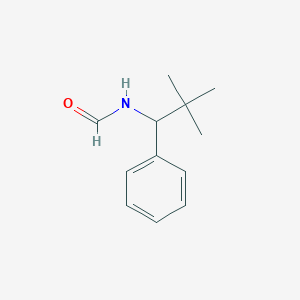
![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
